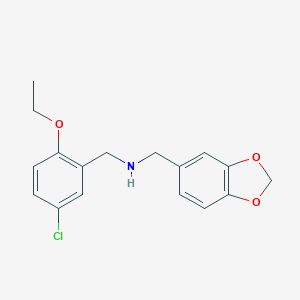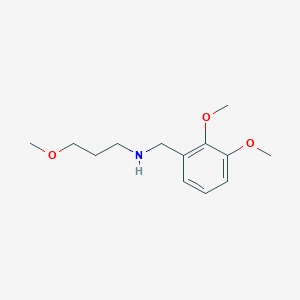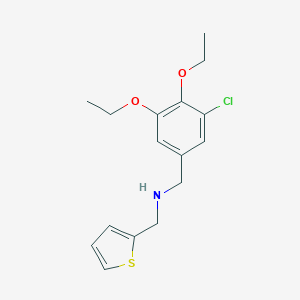
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodioxole derivatives and has been found to exhibit potent and selective antagonism towards the serotonin 5-HT2A receptor.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide acts as a selective antagonist towards the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide have been extensively studied in various animal models and human subjects. It has been found to improve cognitive function, reduce anxiety and depression-like behavior, and alleviate the symptoms of schizophrenia. It has also been shown to modulate the activity of the dopamine system, which is implicated in drug addiction and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity towards the serotonin 5-HT2A receptor, its reproducible synthesis method, and its well-established pharmacological profile. However, it also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide. One potential avenue is to investigate its potential therapeutic applications in drug addiction and Parkinson's disease. Another direction is to develop more potent and selective antagonists towards the serotonin 5-HT2A receptor, which could have even greater therapeutic potential. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide, which could lead to the development of novel treatments for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method has been well-established and is reproducible, making it a reliable source of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its potent and selective antagonism towards the serotonin 5-HT2A receptor has made it a promising candidate for the treatment of schizophrenia, anxiety, depression, and other related disorders. It has also been found to have potential in the treatment of drug addiction and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H17NO4S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-5-14(7-12(11)2)22(18,19)17-9-13-4-6-15-16(8-13)21-10-20-15/h3-8,17H,9-10H2,1-2H3 |
InChI-Schlüssel |
RQTWBPULGVBCGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Löslichkeit |
5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)

![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)




![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)